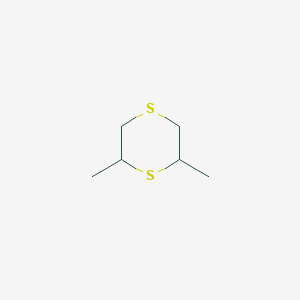
4-Nitrophenyl 2,4,6-trimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl group and three methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,4,6-trimethylbenzoate typically involves the esterification of 2,4,6-trimethylbenzoic acid with 4-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trimethylbenzoic acid and 4-nitrophenol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-Aminophenyl 2,4,6-trimethylbenzoate.
Substitution: Various substituted phenyl 2,4,6-trimethylbenzoates depending on the nucleophile used.
Hydrolysis: 2,4,6-Trimethylbenzoic acid and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl 2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in enzyme assays to study esterases and hydrolases, as the hydrolysis product 4-nitrophenol is easily detectable by UV-Vis spectroscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2,4,6-trimethylbenzoate primarily involves its hydrolysis to release 4-nitrophenol and 2,4,6-trimethylbenzoic acid. The hydrolysis can be catalyzed by enzymes such as esterases, which cleave the ester bond. The released 4-nitrophenol can then participate in various biochemical pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar ester compound with an acetate group instead of a trimethylbenzoate group.
4-Nitrophenyl benzoate: Similar ester compound with a benzoate group instead of a trimethylbenzoate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a trimethylbenzoate group.
Uniqueness
4-Nitrophenyl 2,4,6-trimethylbenzoate is unique due to the presence of three methyl groups on the benzoate moiety, which can influence its reactivity and steric properties. This compound’s specific structure makes it a valuable tool for studying the effects of steric hindrance on esterification and hydrolysis reactions.
Properties
CAS No. |
70076-07-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(4-nitrophenyl) 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C16H15NO4/c1-10-8-11(2)15(12(3)9-10)16(18)21-14-6-4-13(5-7-14)17(19)20/h4-9H,1-3H3 |
InChI Key |
ZODXLTICRHVRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


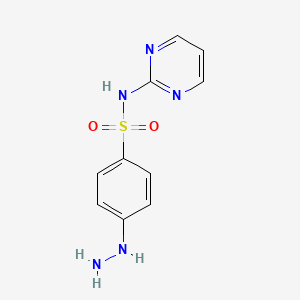
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
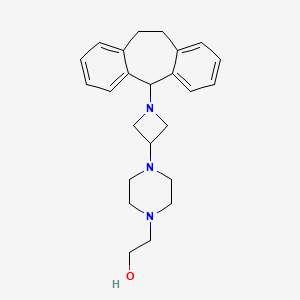
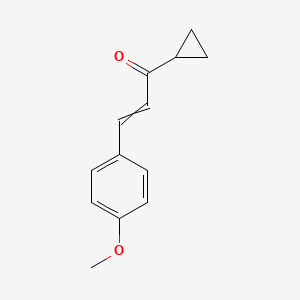
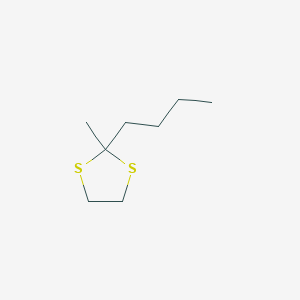
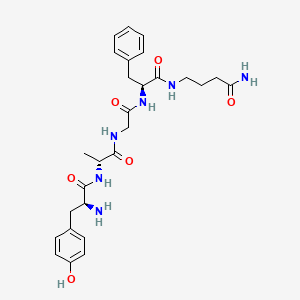
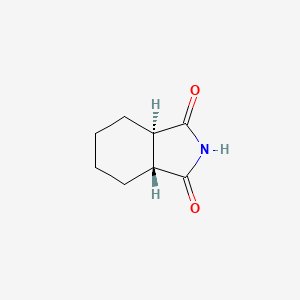
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
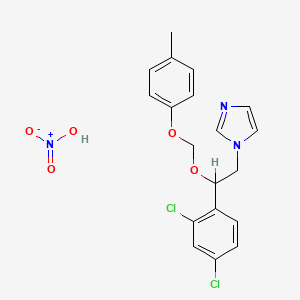
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
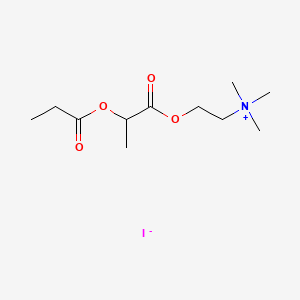
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
